![molecular formula C23H31N3O5 B2873336 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897617-64-0](/img/structure/B2873336.png)
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
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Description
The compound is a derivative of pyrimidine and its analogs have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H11NO4 and a molecular weight of 197.19 . The melting point is between 216-222°C, and the predicted boiling point is 362.9±42.0 °C .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a significant target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Activity
The anti-neuroinflammatory properties of this compound are noteworthy. It has been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key players in neuroinflammation .
ER Stress and Apoptosis Inhibition
The compound has been associated with the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. This is crucial for preventing cell death and is particularly relevant in the context of neurodegenerative diseases where ER stress is a contributing factor .
Antitumor Activity
Analogues of this compound have been synthesized for their antitumor properties. These derivatives have been studied for their ability to act against various cancer cell lines, providing a pathway for the development of new anticancer drugs .
Bactericidal Properties
The compound has also been used in the synthesis of analogs with bactericidal properties. This application is essential in the development of new antibiotics and combating antibiotic-resistant bacteria .
Synthesis of Triazole-Pyrimidine Hybrids
It serves as a precursor in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have been explored for their multifunctional pharmacological activities, including antiviral, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-5-26-16(3)14-19(27)20(22(26)28)21(17-8-7-9-18(15-17)30-4)24-10-12-25(13-11-24)23(29)31-6-2/h7-9,14-15,21,27H,5-6,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPAGCQBVLJITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate |
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